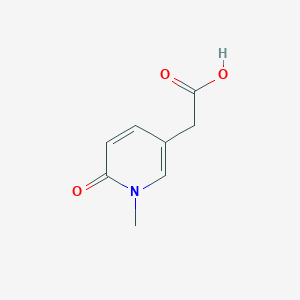

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid

Description

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-(1-methyl-6-oxopyridin-3-yl)acetic acid |

InChI |

InChI=1S/C8H9NO3/c1-9-5-6(4-8(11)12)2-3-7(9)10/h2-3,5H,4H2,1H3,(H,11,12) |

InChI Key |

KIXSJIXASWWFTE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=CC1=O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves functionalization of the 1-methyl-6-oxo-1,6-dihydropyridine core, typically by introducing the acetic acid moiety at the 3-position. The general synthetic scheme can be summarized as follows:

- Starting Material : 1-Methyl-6-oxo-1,6-dihydropyridine

- Key Reaction : Introduction of the acetic acid group at C3 via electrophilic substitution or cross-coupling reactions

- Catalysts : Acidic or basic catalysts are employed to facilitate the reaction, with palladium-based catalysts often used in cross-coupling methods

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are common

- Temperature : Moderate heating (70–90°C) optimizes reaction rates and yields

- Purification : Column chromatography using ethyl acetate/hexane gradients is standard for isolating pure product

A representative synthetic route involves the cross-coupling of (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid with an appropriate acetic acid derivative under palladium catalysis. This method yields the target compound with typical yields ranging from 60% to 75% after purification.

Industrial Production Techniques

In industrial settings, the synthesis is adapted for scale and efficiency:

- Continuous Flow Reactors : Employed to maintain precise control over reaction parameters such as temperature, pressure, and residence time, improving yield and product consistency

- Automated Systems : Integration of automated reagent addition and monitoring (e.g., in-line HPLC or TLC) ensures reproducibility and high purity

- Catalyst Optimization : Use of heterogeneous catalysts or immobilized palladium complexes to facilitate catalyst recovery and reuse

- Green Chemistry Considerations : Efforts to minimize solvent waste and energy consumption are increasingly incorporated

These industrial methods aim to maximize yield and purity while reducing costs and environmental impact.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Essential for cross-coupling reactions |

| Solvent | DMF, DCM, or ethanol | Polar aprotic solvents preferred |

| Temperature | 70–90°C | Balances reaction rate and stability |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC for completion |

| Purification Method | Column chromatography (ethyl acetate/hexane) | Yields 60–75% pure product |

Analytical Characterization of the Product

To confirm the structural integrity of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid, several analytical techniques are employed:

-

- High-resolution MS confirms molecular ion peaks consistent with molecular weight (167.16 g/mol) and formula C₈H₉NO₃

Fourier-Transform Infrared Spectroscopy (FT-IR) :

- Characteristic absorption bands for ketone C=O stretch (1680–1720 cm⁻¹) and carboxylic acid O-H stretch (2500–3300 cm⁻¹)

-

- Structural confirmation of bond lengths and angles, resolving the molecular conformation in the solid state

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cross-coupling reaction | 1-methyl-6-oxo-1,6-dihydropyridin-3-ylboronic acid, Pd catalyst, DMF, 70–90°C | 60–75 | High selectivity, moderate yield | Requires palladium catalyst |

| Acylation + Michael addition (related compounds) | 2-aminopyridines, maleic/citraconic anhydrides | Not specified | Regioselective, versatile | Indirect route, less direct for target |

| Industrial continuous flow | Automated reactors, optimized catalysts | High | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following sections compare 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid with structurally analogous compounds, focusing on molecular features, physicochemical properties, and safety profiles.

Structural Isomers and Positional Variants

Key Findings :

- Positional isomers (e.g., C2 vs.

- The absence of the N1-methyl group (CAS 158155-12-5) reduces steric hindrance, possibly enhancing solubility .

- Replacing the acetic acid with a carboxylic acid (CAS 59864-31-2) increases acidity (lower pKa), affecting ionization in physiological environments .

Heterocyclic Variants

Key Findings :

- Pyridazine and pyrimidine analogs introduce additional nitrogen atoms, altering hydrogen-bonding capacity and solubility. Pyridazine derivatives (e.g., CAS 1494446-98-8) may exhibit higher polarity due to increased hydrogen-bonding sites .

- The pyrimidine-based compound (CAS 1118787-12-4) has a larger, more complex structure, likely impacting pharmacokinetic properties such as membrane permeability .

Substituent Modifications

Key Findings :

- The boronic acid derivative (CAS 1083169-01-0) is valuable in Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification in synthetic chemistry .

Key Findings :

Biological Activity

2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid

- Molecular Formula : C8H9NO3

- Molecular Weight : 169.16 g/mol

- CAS Number : 59864-31-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are the key areas of activity:

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid have shown efficacy against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 1.8 to 6.9 μg/mL in various derivatives .

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of pro-apoptotic pathways, which are crucial for eliminating damaged cells .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative conditions. The dihydropyridine structure is known for its ability to modulate calcium channels, which could play a role in protecting neuronal cells from excitotoxicity .

The precise mechanisms through which 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for bacterial cell wall synthesis, contributing to its antimicrobial activity .

- Apoptosis Induction : It appears to activate caspases and other proteins involved in programmed cell death .

Study 1: Antimycobacterial Activity

A study screened various compounds against Mtb and identified several derivatives with promising antitubercular activity. The most effective compounds had MIC values significantly lower than those of standard treatments . This highlights the potential of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid derivatives in developing new tuberculosis therapies.

Study 2: Neuroprotection Mechanism

In vitro studies demonstrated that derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of calcium influx and reduction of reactive oxygen species (ROS) levels .

Data Table: Summary of Biological Activities

Q & A

Q. What experimental designs mitigate hydrolysis of the 6-oxo group during derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.